

Spectroscopic Profile of (R)-2-(4-Hydroxyphenoxy)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-2-(4-Hydroxyphenoxy)propanoic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **(R)-2-(4-Hydroxyphenoxy)propanoic acid**, a key intermediate in the synthesis of various compounds, including aryloxyphenoxypropionate herbicides.^{[1][2]} The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, offering a valuable resource for its structural elucidation, identification, and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds. The ¹H and ¹³C NMR data for **(R)-2-(4-Hydroxyphenoxy)propanoic acid** are summarized below. Data reported in different deuterated solvents can lead to slight variations in chemical shifts.^[1]

¹H NMR Spectral Data

The proton NMR spectrum of **(R)-2-(4-Hydroxyphenoxy)propanoic acid** displays characteristic signals for the aromatic, methine, methyl, and acidic protons.^[1]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment	Solvent
11.6	s	-	1H	Carboxylic Acid (-COOH)	DMSO-d ₆
6.68-6.61	m	-	4H	Aromatic (C ₆ H ₄)	DMSO-d ₆
4.65	m	-	1H	Methine (-CH)	DMSO-d ₆
1.36	d	6.8	3H	Methyl (-CH ₃)	DMSO-d ₆
6.75	m	-	4H	Aromatic (C ₆ H ₄)	Acetone-d ₆
4.67	q	6.8	1H	Methine (-CH)	Acetone-d ₆
1.52	d	6.8	3H	Methyl (-CH ₃)	Acetone-d ₆
6.78-6.71	m	-	4H	Aromatic (C ₆ H ₄)	CDCl ₃
5.62	s	-	1H	Phenolic (-OH)	CDCl ₃
4.65	q	6.8	1H	Methine (-CH)	CDCl ₃
1.59	d	6.8	3H	Methyl (-CH ₃)	CDCl ₃

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides detailed information about the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment	Solvent
174.26	C=O (Carboxylic Acid)	DMSO-d ₆
153.22	C-O (Aromatic)	DMSO-d ₆
151.76	C-OH (Aromatic)	DMSO-d ₆
120.35	CH (Aromatic)	DMSO-d ₆
119.55	CH (Aromatic)	DMSO-d ₆
72.36	O-CH (Methine)	DMSO-d ₆
16.84	CH ₃ (Methyl)	DMSO-d ₆
172.48	C=O (Carboxylic Acid)	CDCl ₃
153.69	C-O (Aromatic)	CDCl ₃
151.28	C-OH (Aromatic)	CDCl ₃
118.67	CH (Aromatic)	CDCl ₃
117.53	CH (Aromatic)	CDCl ₃
70.36	O-CH (Methine)	CDCl ₃
16.27	CH ₃ (Methyl)	CDCl ₃

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups within a molecule through their characteristic absorption of infrared radiation. The IR spectrum of **(R)-2-(4-Hydroxyphenoxy)propanoic acid** confirms the presence of hydroxyl, carbonyl, and ether functionalities.^[1]

Wavenumber (cm ⁻¹)	Description	Functional Group
3300-2500	Broad absorption	O-H stretch (Carboxylic Acid)
3265	Very strong absorption	O-H stretch (Phenol)
1707	Very strong absorption	C=O stretch (Carboxylic Acid)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Parameter	Value
Molecular Formula	C ₉ H ₁₀ O ₄
Molecular Weight	182.17 g/mol
Predicted m/z for [M+H] ⁺	183.0652
Predicted m/z for [M-H] ⁻	181.0506

Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent such as DMSO-d₆, Acetone-d₆, or CDCl₃.^[3] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.^[4] Data processing involves Fourier transformation of the free induction decay (FID) signal.

Infrared (IR) Spectroscopy

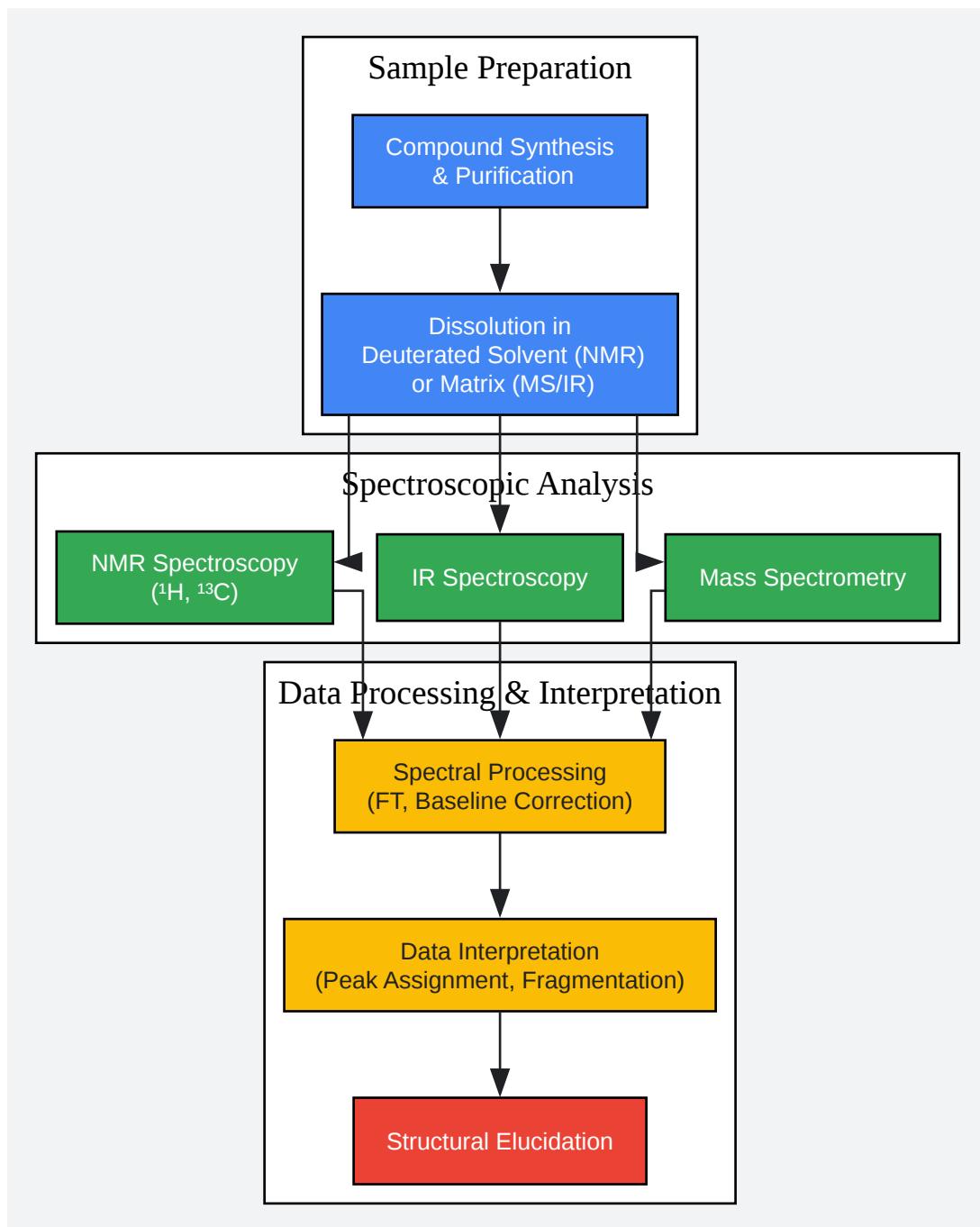
The IR spectrum is commonly obtained using the potassium bromide (KBr) pellet method. A small amount of the solid sample is intimately mixed with dry KBr powder. The mixture is then pressed into a thin, transparent disk using a hydraulic press. The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, with absorption frequencies reported in wavenumbers (cm⁻¹).^[1]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) can be performed using techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source. The instrument is operated in either positive or negative ion mode to detect the protonated ($[M+H]^+$) or deprotonated ($[M-H]^-$) molecular ions, respectively.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **(R)-2-(4-Hydroxyphenoxy)propanoic acid**.



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Caption: General workflow for spectroscopic analysis.

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